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Compound Name: Methyl 5-aminonicotinate

Cat. No.: B1302331 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Methyl 5-aminonicotinate is a versatile bifunctional molecule widely utilized in organic

synthesis as a building block for a diverse range of heterocyclic compounds. Its structure,

incorporating a pyridine ring with both an amino and a methyl ester group, offers multiple

reaction sites for synthetic transformations. This allows for its application in the construction of

complex molecular architectures, particularly those with relevance in medicinal chemistry and

materials science. The strategic positioning of the amino and ester functionalities on the

pyridine core makes it a valuable precursor for the synthesis of fused heterocyclic systems and

substituted pyridines, which are prominent scaffolds in many biologically active compounds.

Key Applications in Organic Synthesis
Methyl 5-aminonicotinate serves as a key intermediate in a variety of synthetic

transformations, including:

Synthesis of Heterocyclic Compounds: It is a valuable precursor for the synthesis of fused

pyridine derivatives such as pyridopyrimidines, which are core structures in many kinase

inhibitors and other therapeutic agents.

Amide Bond Formation: The amino group readily undergoes acylation and amidation

reactions, allowing for the introduction of diverse side chains and the construction of amide-
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containing target molecules.

Diazotization and Subsequent Reactions: The primary amino group can be converted to a

diazonium salt, which can then be subjected to various transformations, including

Sandmeyer-type reactions, to introduce a range of substituents onto the pyridine ring.

Modification of the Ester Group: The methyl ester can be hydrolyzed to the corresponding

carboxylic acid, reduced to an alcohol, or converted to other functional groups, providing

further avenues for molecular diversification.

Experimental Protocols
Synthesis of Methyl 5-aminonicotinate
A common method for the preparation of Methyl 5-aminonicotinate involves the esterification

of 5-aminonicotinic acid.

Reaction Scheme:

Reagents

5-Aminonicotinic Acid Methyl 5-aminonicotinateReflux

Methanol (CH3OH)
Thionyl Chloride (SOCl2)

Click to download full resolution via product page

A simple reaction scheme for the synthesis of Methyl 5-aminonicotinate.

Protocol:

To a stirred solution of 5-aminonicotinic acid (10.0 g, 72.5 mmol) in methanol (100 mL), add

thionyl chloride (10.4 g, 86.9 mmol) dropwise at 0 °C.

Allow the reaction mixture to warm to room temperature and then reflux for 16 hours.
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After completion of the reaction (monitored by TLC), cool the mixture and concentrate it

under vacuum.

Dilute the residue with water (200 mL) and neutralize with a saturated aqueous NaHCO3

solution to a pH of 7.

Extract the aqueous mixture with dichloromethane (2 x 100 mL).

Combine the organic layers, wash with brine (2 x 100 mL), and dry over anhydrous Na2SO4.

Filter the solution and concentrate the filtrate under vacuum to yield the product.

Quantitative Data:

Reactant
Molar Mass ( g/mol
)

Amount (g) Moles (mmol)

5-Aminonicotinic acid 138.12 10.0 72.5

Thionyl chloride 118.97 10.4 86.9

Product Molar Mass ( g/mol ) Yield (g) Yield (%)

Methyl 5-

aminonicotinate
152.15 9.5 86

Amide Coupling Reaction
The amino group of Methyl 5-aminonicotinate can be readily acylated to form amides. This is

a fundamental transformation for introducing a wide variety of functional groups.

Reaction Workflow:

Methyl 5-aminonicotinate
+ Acyl Chloride/Carboxylic Acid

Dissolve in aprotic solvent
(e.g., DCM, THF)

Add base
(e.g., Triethylamine, Pyridine) Cool to 0°C Add acylating agent Stir at room temperature Work-up and Purification N-Acylated Product
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A generalized workflow for the N-acylation of Methyl 5-aminonicotinate.

General Protocol (using an acyl chloride):

Dissolve Methyl 5-aminonicotinate (1.0 eq) in a suitable anhydrous aprotic solvent (e.g.,

dichloromethane, tetrahydrofuran) under an inert atmosphere.

Add a base (e.g., triethylamine, pyridine, 1.2 eq) to the solution and stir.

Cool the reaction mixture to 0 °C in an ice bath.

Slowly add the acyl chloride (1.1 eq) dropwise to the reaction mixture.

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

Upon completion, quench the reaction with water.

Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and

brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum.

Purify the crude product by column chromatography or recrystallization.

Note: For coupling with carboxylic acids, a suitable coupling agent (e.g., HATU, HOBt/EDC)

and a non-nucleophilic base (e.g., DIPEA) are required.[1][2]

Quantitative Data for Amide Coupling (Representative):

Coupling Reagent Base Solvent Yield (%)

HATU DIPEA DMF >90

HOBt/EDC DIPEA DCM/DMF 80-95

SOCl2 (for acid) - Toluene 75-90

Yields are typical and may vary depending on the specific substrates and reaction conditions.
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Sandmeyer-Type Reaction: Conversion of the Amino
Group
The amino group of Methyl 5-aminonicotinate can be converted to a diazonium salt, which

can then be replaced by a variety of nucleophiles in the presence of a copper(I) catalyst. This

allows for the introduction of halogens, cyano groups, and other functionalities.[3][4][5]

Logical Relationship for Sandmeyer Reaction:

Methyl 5-aminonicotinate

Diazotization
(NaNO2, aq. acid, 0-5°C)

Aryl Diazonium Salt

Nucleophilic Substitution
(Cu(I)X)

Substituted Nicotinate
(X = Cl, Br, CN, etc.)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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